molecular formula C20H23NO4 B11504168 Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11504168
M. Wt: 341.4 g/mol
InChI Key: ICQQNHNOZWQHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a benzodioxole moiety and a substituted phenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with an appropriate amine, such as 4-methylphenylamine, under catalytic conditions.

    Esterification: The final step involves the esterification of the resulting amine with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to its combination of the benzodioxole moiety and the substituted phenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C20H23NO4/c1-3-23-20(22)11-17(16-7-4-14(2)5-8-16)21-12-15-6-9-18-19(10-15)25-13-24-18/h4-10,17,21H,3,11-13H2,1-2H3

InChI Key

ICQQNHNOZWQHOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.